methyl 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the construction of the pyrazolo[3,4-b]pyridine core. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Construction of the Pyrazolo[3,4-b]pyridine Core: This involves the condensation of the pyrazole derivative with a suitable pyridine precursor, often facilitated by catalysts such as palladium or copper salts.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Optimized conditions, such as temperature control, solvent selection, and catalyst loading, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The nitrogen atoms within the pyrazolo[3,4-b]pyridine core can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- 1,3-Dimethyl-6-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Uniqueness
Methyl 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique pharmacological properties compared to its analogs.
Biological Activity
Methyl 1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a fused pyrazole and pyridine ring system with multiple methyl groups and a carboxylate ester functional group. Its molecular formula is C14H15N5O2 with a molecular weight of 285.30 g/mol .
Mechanisms of Biological Activity
Research indicates that compounds in the pyrazolo[3,4-b]pyridine family exhibit a range of biological activities, including:
- Kinase Inhibition : The compound has shown promise as a selective kinase inhibitor, which may lead to anticancer properties. Its unique combination of substituents enhances its binding affinity to specific kinases .
- Agonistic Activity : Derivatives of pyrazolo[3,4-b]pyridine have been identified as agonists of human peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and glucose homeostasis .
- Antibacterial Properties : Some derivatives demonstrate significant antibacterial and antibiofilm activities against various pathogens, indicating potential applications in treating infections .
Structure-Activity Relationships (SAR)
SAR studies have highlighted the significance of substituent positioning and steric effects on biological activity. For example:
- The presence of bulky substituents at specific positions on the pyrazolo ring can enhance PPAR agonistic activity.
- Compounds with methyl groups at N1 and various aromatic groups at C3 and C4 show improved potency against bacterial strains .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against cancer cell lines through apoptosis induction mechanisms .
- PPAR Agonism : Research indicated that certain derivatives could effectively reduce plasma triglyceride levels in high-fructose-fed rat models, comparable to established PPAR agonists like fenofibrate .
- Antimicrobial Efficacy : A series of pyrazolo derivatives were synthesized and tested for their ability to inhibit biofilm formation and quorum sensing in bacteria, showcasing the compound's potential in combating antibiotic resistance .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of related compounds within the pyrazolo[3,4-b]pyridine family:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | Two phenyl groups at positions 3 and 6 | Known for its anti-inflammatory properties |
Ethyl 6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine | Methoxy group enhancing solubility | Exhibits distinct pharmacological profiles |
AMG 337 | Contains a fluorine substituent | Demonstrates high potency against MET kinase |
Properties
IUPAC Name |
methyl 1,3-dimethyl-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-12-10(14(20)21-4)5-11(9-6-15-18(2)7-9)16-13(12)19(3)17-8/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNLXHYNFJYIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.